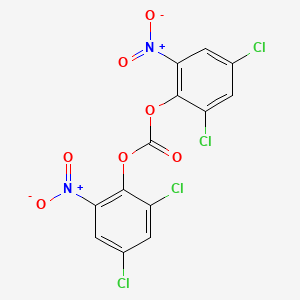
Bis(2,4-dichloro-6-nitrophenyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-dichloro-6-nitrophenyl) carbonate: is an organic compound with the molecular formula C13H6Cl4N2O7. It is a derivative of carbonate, where two 2,4-dichloro-6-nitrophenyl groups are bonded to a central carbonate group. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dichloro-6-nitrophenyl) carbonate typically involves the reaction of 2,4-dichloro-6-nitrophenol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis(2,4-dichloro-6-nitrophenyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrophenyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce 2,4-dichloro-6-nitrophenol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl carbonates can be formed.
Hydrolysis Products: 2,4-dichloro-6-nitrophenol and carbon dioxide.
Scientific Research Applications
Chemistry: Bis(2,4-dichloro-6-nitrophenyl) carbonate is used as a reagent in organic synthesis, particularly in the preparation of other carbonate esters and in polymer chemistry.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their potential use in drug delivery systems or as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is valuable in the production of specialty polymers and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which Bis(2,4-dichloro-6-nitrophenyl) carbonate exerts its effects in chemical reactions involves the activation of the carbonate group, making it susceptible to nucleophilic attack. The electron-withdrawing nitro groups enhance the reactivity of the carbonate, facilitating various substitution and hydrolysis reactions.
Comparison with Similar Compounds
Bis(4-nitrophenyl) carbonate: Another carbonate ester with similar reactivity but different substituents.
Bis(2,4-dichloro-5-nitrophenyl) carbonate: A closely related compound with a different substitution pattern on the phenyl rings.
Uniqueness: Bis(2,4-dichloro-6-nitrophenyl) carbonate is unique due to the presence of both chloro and nitro groups, which significantly influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis and material science.
Properties
CAS No. |
52715-98-7 |
|---|---|
Molecular Formula |
C13H4Cl4N2O7 |
Molecular Weight |
442.0 g/mol |
IUPAC Name |
bis(2,4-dichloro-6-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H4Cl4N2O7/c14-5-1-7(16)11(9(3-5)18(21)22)25-13(20)26-12-8(17)2-6(15)4-10(12)19(23)24/h1-4H |
InChI Key |
NELPXZSFDMJQMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)OC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















